molecular formula C7H14BrNO B8773981 Acetamide, 2-bromo-N-butyl-N-methyl- CAS No. 134414-16-7

Acetamide, 2-bromo-N-butyl-N-methyl-

Cat. No. B8773981
CAS RN: 134414-16-7
M. Wt: 208.10 g/mol
InChI Key: SWTKHOKRGPRWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-bromo-N-butyl-N-methyl- is a useful research compound. Its molecular formula is C7H14BrNO and its molecular weight is 208.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2-bromo-N-butyl-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-bromo-N-butyl-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

134414-16-7

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

2-bromo-N-butyl-N-methylacetamide

InChI

InChI=1S/C7H14BrNO/c1-3-4-5-9(2)7(10)6-8/h3-6H2,1-2H3

InChI Key

SWTKHOKRGPRWEA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution cooled to -20° C. of 11.9 ml of bromoacetyl bromide in 180 ml of ether there were added 26 g of butylmethylamine in solution in 120 ml of ether and then the temperature returned to 20° C. The mixture was stirred for 30 minutes and diluted with water and extracted with ether. The ether phase was evaporated to dryness under reduced pressure and the 27.4 g of residue were distilled under reduced pressure (0.05 mbar) at 79/83° C. to obtain 19.36 g of the desired product.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

26 g of butylmethylamine in solution in 120 ml of ether were added to a solution, cooled down to -20° C., of 11.9 ml of bromoacetyl bromide in 180 ml of ether. The temperature was returned to 0° C. and the mixture was stirred for 30 minutes, diluted with water and extracted with ether. The extracts were evaporated to dryness under reduced pressure. The 27.4 g of residue were distilled under reduced pressure (0.05 mbar) at 79° C. to 83° C. to obtain 19.36 g of the desired product.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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